Cas no 59038-65-2 (Benzene, 2-methyl-1-nitro-4-[2-nitro-4-(trifluoromethyl)phenoxy]-)
59038-65-2 structure
Product Name:Benzene, 2-methyl-1-nitro-4-[2-nitro-4-(trifluoromethyl)phenoxy]-
CAS No:59038-65-2
MF:C14H9F3N2O5
MW:342.226874113083
CID:340070
PubChem ID:21430057
Update Time:2025-04-19
Benzene, 2-methyl-1-nitro-4-[2-nitro-4-(trifluoromethyl)phenoxy]- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 2-methyl-1-nitro-4-[2-nitro-4-(trifluoromethyl)phenoxy]-
- 1-(3-methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene
- DTXSID00613715
- 59038-65-2
- SCHEMBL11720610
-
- Inchi: 1S/C14H9F3N2O5/c1-8-6-10(3-4-11(8)18(20)21)24-13-5-2-9(14(15,16)17)7-12(13)19(22)23/h2-7H,1H3
- InChI Key: VXVFUNUHVXIFBL-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(C=1)[N+](=O)[O-])OC1=CC=C(C(C)=C1)[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 342.04637
- Monoisotopic Mass: 342.04635588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 477
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 101Ų
Experimental Properties
- PSA: 95.51
Benzene, 2-methyl-1-nitro-4-[2-nitro-4-(trifluoromethyl)phenoxy]- Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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